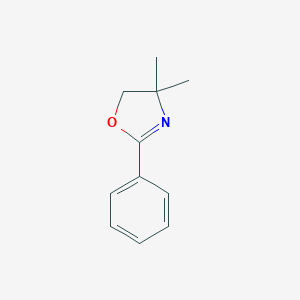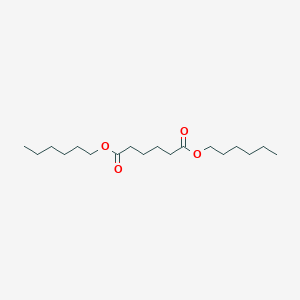
Mercurous bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Mercurous bromide can be synthesized by the oxidation of elemental mercury with elemental bromine . Another method involves adding sodium bromide to a solution of mercury(I) nitrate .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the controlled reaction of mercury with bromine under specific conditions to ensure the purity and desired properties of the final product .
化学反应分析
Types of Reactions: Mercurous bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to mercury(II) bromide and elemental mercury.
Reduction: Reducing agents such as tin(II) and iron(II) can reduce this compound to elemental mercury.
Substitution: It reacts with chloride ions to form mercury(I) chloride.
Common Reagents and Conditions:
Oxidation: Elemental bromine is used as an oxidizing agent.
Reduction: Tin(II) chloride and iron(II) sulfate are common reducing agents.
Substitution: Hydrochloric acid provides chloride ions for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) bromide and elemental mercury.
Reduction: Elemental mercury.
Substitution: Mercury(I) chloride.
科学研究应用
Mercurous bromide has several scientific research applications, particularly in the field of acousto-optical devices. It is used to develop acousto-optic tunable filters (AOTFs) due to its high refractive index, broad optical bandwidth, and relatively high figure of merit . These properties make it suitable for spectral imaging systems, space exploration, hyper-spectral imaging, and stereoscopic imaging .
作用机制
The mechanism by which mercurous bromide exerts its effects is primarily related to its optical properties. In acousto-optic devices, the compound operates based on the elasto-optical effect, which involves the periodic modulation of the refractive index caused by acoustic waves traveling through the medium . This modulation allows for the tuning of optical filters and the manipulation of light in various applications .
相似化合物的比较
- Mercury(I) chloride (Hg₂Cl₂)
- Mercury(I) iodide (Hg₂I₂)
- Mercury(II) bromide (HgBr₂)
Comparison: Mercurous bromide (Hg₂Br₂) is unique due to its specific optical properties, such as its ability to fluoresce under ultraviolet light and its high refractive index . Compared to mercury(I) chloride and mercury(I) iodide, this compound has distinct applications in acousto-optical devices . Mercury(II) bromide, on the other hand, is used in different contexts, such as in the Koenigs–Knorr reaction for forming glycoside linkages on carbohydrates .
This compound’s combination of optical properties and chemical reactivity makes it a valuable compound in both scientific research and industrial applications.
属性
CAS 编号 |
15385-58-7 |
|---|---|
分子式 |
Br2Hg2 |
分子量 |
560.99 g/mol |
IUPAC 名称 |
bromomercury |
InChI |
InChI=1S/2BrH.2Hg/h2*1H;;/q;;2*+1/p-2 |
InChI 键 |
RVARJMCTILSHND-UHFFFAOYSA-L |
SMILES |
Br[Hg].Br[Hg] |
规范 SMILES |
Br[Hg].Br[Hg] |
颜色/形态 |
White powder YELLOW TETRAGONAL CRYSTALS |
密度 |
7.307 |
熔点 |
405 °C |
Key on ui other cas no. |
10031-18-2 15385-58-7 |
物理描述 |
Mercurous bromide is a white, odorless powder. Darkens on exposure to light. Sublimes at high temperatures. |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
保质期 |
Becomes yellow on heating, returning to white on cooling; Darkens on exposure to light |
溶解度 |
0.000004 G SOL IN 100 ML WATER AT 25 °C Insol in ether Sol in fuming nitric acid (prolonged heating), hot concentrated sulfuric acid, hot ammonium carbonate or ammonium succinate solutions INSOL IN ALCOHOLS & ACETONE |
蒸汽密度 |
19.3 (AIR= 1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)












